molecular formula C7H5N3O B152815 Pyrido[2,3-b]pyrazin-6(5H)-one CAS No. 35808-45-8

Pyrido[2,3-b]pyrazin-6(5H)-one

Cat. No.: B152815
CAS No.: 35808-45-8
M. Wt: 147.13 g/mol
InChI Key: KGCASACLSNTYGM-UHFFFAOYSA-N
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Description

Pyrido[2,3-b]pyrazin-6(5H)-one is a useful research compound. Its molecular formula is C7H5N3O and its molecular weight is 147.13 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Properties

  • Pyrido[2,3-b]pyrazine derivatives have been synthesized and evaluated for their antibacterial activities. Specifically, pyrido[2,3-b]pyrazine 1,4-dioxide derivatives showed strong antibacterial activities, indicating potential for developing new antibacterial agents (Miyazawa, Takabatake, & Hasegawa, 1997).

Anticancer Evaluation

  • Chalcone linked pyrido[4,3-b]pyrazin-5(6H)-one derivatives have been designed, synthesized, and evaluated for anticancer activities against various human cancer cell lines. This suggests their potential as therapeutic agents in cancer treatment (Srilaxmi et al., 2021).

Chemical Synthesis and Reactivity

  • The chemical synthesis and reactivity of various pyrido[2,3-b]pyrazine derivatives have been explored, contributing to the understanding of their chemical properties and potential applications in organic synthesis (Lancelot, Ladurée, & Robba, 1985).

Heterocyclization Studies

  • Research on heterocyclizations in the pyrido[2,3-b]pyrazine series has provided insights into the synthesis of pyrido[2,3-e] or [3,2-e]pyrrolo[1,2-a]pyrazine, advancing the field of heterocyclic chemistry (Blache et al., 1994).

Nuclear Magnetic Resonance (NMR) Studies

  • NMR studies of pyrido[2,3-b]pyrazines have provided detailed information on their structure and electronic properties, which is crucial for their application in chemical research and drug development (Chupakhin, Charushin, Chernyshev, & Esipov, 1985).

Pharmaceutical Research

  • Pyrido[2,3-b]pyrazines have been studied for their potential as pharmaceutical agents, including their use in anticancer, antibacterial, and other therapeutic applications. This research is critical for the development of new drugs and treatments (Weber & Erker, 2002).

Mechanism of Action

Safety and Hazards

The safety information for Pyrido[2,3-b]pyrazin-6(5H)-one indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .

Properties

IUPAC Name

5H-pyrido[2,3-b]pyrazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-6-2-1-5-7(10-6)9-4-3-8-5/h1-4H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGCASACLSNTYGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=NC=CN=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80541527
Record name Pyrido[2,3-b]pyrazin-6(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80541527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35808-45-8
Record name Pyrido[2,3-b]pyrazin-6(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80541527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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